6-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-8-6-2-3-9-10(6)7(5)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREVYYJRIOKBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CNN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Tautomeric Equilibrium Studies of 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol
Spectroscopic Characterization Techniques for Structural Confirmation
A combination of spectroscopic methods has been employed to unequivocally determine the structure of 6-Methylpyrazolo[1,5-a]pyrimidin-7-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For pyrazolo[1,5-a]pyrimidines, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like HMQC and HMBC, have been instrumental in assigning all proton and carbon signals unambiguously. core.ac.uk
In a study of related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivatives, specific proton and carbon chemical shifts were identified. For instance, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the H² proton appeared at 8.50 ppm, while the H⁶ proton was observed at 7.08 ppm. The methyl groups at positions 5 and 7 showed signals at 2.56 ppm and 2.69 ppm, respectively. nih.gov The corresponding ¹³C NMR spectrum showed the C⁵ and C⁷ signals at 162.29 and 146.59 ppm, respectively, while the methyl carbons resonated at 24.50 ppm (5-CH₃) and 16.53 ppm (7-CH₃). nih.gov These assignments are crucial for distinguishing between isomers, as the chemical shift of a methyl group at position 5 is diagnostically different from one at position 7 (δ 24.8–24.6 vs. 17.2–17.0 ppm). lookchem.comresearchgate.net
2D NMR techniques, such as NOESY, have been used to determine the stereochemistry of related reduced pyrazolopyrimidine structures. nih.gov For the parent compound, this compound, the specific chemical shifts would confirm the placement of the methyl group and the hydroxyl/keto group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazolo[1,5-a]pyrimidines
| Compound/Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | nih.gov | ||
| H² | 8.50 (s) | 146.43 | nih.gov |
| H⁶ | 7.08 (d) | 110.64 | nih.gov |
| 5-CH₃ | 2.56 (s) | 24.50 | nih.gov |
| 7-CH₃ | 2.69 (d) | 16.53 | nih.gov |
| C² | 146.43 | nih.gov | |
| C³ | 100.79 | nih.gov | |
| C³' | 147.00 | nih.gov | |
| C⁵ | 162.29 | nih.gov | |
| C⁶ | 110.64 | nih.gov | |
| C⁷ | 146.59 | nih.gov |
Note: This table provides data for a related compound to illustrate typical chemical shift ranges. 's' denotes singlet, 'd' denotes doublet.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, HRMS has been used to verify the calculated molecular formula. nih.gov For example, the HRMS (ESI) data for a synthesized pyrazolo[1,5-a]pyrimidine derivative with the formula C₂₃H₂₆N₆O₂ showed an experimental m/z of 419.2191 [M+H]⁺, which was in close agreement with the calculated mass of 419.2190. nih.gov This level of precision is critical for confirming the identity of this compound, which has a molecular formula of C₇H₇N₃O.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: In related pyrazolopyrimidine systems, IR spectroscopy has been used to identify key functional groups. For instance, in 7-aminoazolo[1,5-a]pyrimidines, the N-H stretching vibrations of the amino group are observed around 3259 cm⁻¹. mdpi.com For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch (in the 7-hydroxy tautomer) or the C=O stretch (in the 7-keto tautomer), typically in the regions of 3200-3600 cm⁻¹ and 1650-1750 cm⁻¹, respectively. The presence and position of these bands can offer initial insights into the dominant tautomeric form in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of pyrazolo[1,5-a]pyrimidines are characterized by absorption bands that correspond to electronic transitions within the heterocyclic system. rsc.org The absorption maxima (λmax) are sensitive to the substituents on the pyrazolopyrimidine core and the solvent used. rsc.org For 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, a main absorption band is generally observed between 340–440 nm, which is attributed to an intramolecular charge transfer process. rsc.org The specific λmax for this compound would be influenced by the tautomeric equilibrium, as the chromophoric system differs between the hydroxy and keto forms.
X-ray Crystallographic Analysis of this compound and its Analogues
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Studies on various pyrazolo[1,5-a]pyrimidine derivatives have successfully determined their crystal structures, offering precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov
In a significant study on a closely related analogue, 2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one, single-crystal X-ray diffraction confirmed that the keto tautomer (form 4a in the study) is the dominant structure in the crystalline form. nih.gov The C=O bond length was found to be 1.23 ± 0.01 Å, which is consistent with a typical sp² C=O double bond and significantly different from the expected C–O single bond length of an aromatic phenol-like structure (around 1.36 Å). nih.gov This finding is crucial as it strongly suggests that this compound also exists predominantly in its keto form in the solid state. The crystal packing of such compounds often involves intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net
Computational Studies on Tautomeric Equilibria (7-Hydroxy vs. 7-Keto Forms)
The pyrazolo[1,5-a]pyrimidin-7-ol scaffold can exist in different tautomeric forms, primarily the 7-hydroxy (enol) and the 7-keto (amide) forms. nih.gov The relative stability of these tautomers is influenced by factors such as substitution patterns and the surrounding environment (solvent polarity). nih.gov Computational chemistry provides a powerful tool to investigate these equilibria.
Density Functional Theory (DFT) Calculations for Tautomer Stability and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to predict the structures and relative energies of tautomers. DFT calculations have been applied to various heterocyclic systems, including pyrazolones and pyrazolopyrimidines, to determine the most stable tautomeric form. nih.govchemrxiv.org
For related pyrazolone (B3327878) systems, DFT studies have shown that the relative energy differences between tautomers are influenced by substituents and the polarity of the solvent. nih.gov For example, in some cases, the N-H tautomer is favored over the O-H (enol) form, and these energy differences can decrease in more polar solvents. nih.gov
In the context of this compound, DFT calculations would involve optimizing the geometries of both the 7-hydroxy and the 7-keto tautomers and calculating their corresponding electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov Such studies are critical for understanding the tautomeric preference, which complements experimental findings from spectroscopy and X-ray crystallography and helps to rationalize the compound's chemical behavior.
Influence of Solvent Polarity and Hydrogen Bonding on Tautomerism
The tautomeric equilibrium of this compound, existing primarily between its keto (7(4H)-one) and enol (7-ol) forms, is highly sensitive to the surrounding solvent environment. The polarity of the solvent and its capacity for hydrogen bonding are critical factors that can shift the equilibrium, favoring one tautomer over the other.
In nonpolar solvents, the keto tautomer is generally predominant. nih.gov Conversely, polar solvents tend to stabilize the enol form. nih.gov This phenomenon is attributed to the differential solvation of the tautomers. Polar protic solvents, for instance, can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the carbonyl group of the keto form and the hydroxyl group of the enol form, as well as the nitrogen atoms within the heterocyclic rings. Studies on analogous heterocyclic systems, such as uracil (B121893) derivatives, have shown that polar solvents can enhance the electronic properties of substituents, further influencing tautomeric stability. mdpi.com The choice of solvent in experimental analyses, such as the common use of dimethyl sulfoxide (B87167) (DMSO) and chloroform (B151607) (CDCl₃), can therefore significantly impact the observed tautomeric populations. nih.govnih.gov The solvent's average electric polarizability, not just its dipole moment, has been identified as a key factor in driving solvent-induced tautomerism in related compounds. nih.gov
Table 1: Expected Influence of Solvent Type on Tautomeric Equilibrium
| Solvent Type | Key Interaction | Predominant Tautomer | Reasoning |
|---|---|---|---|
| Nonpolar (e.g., Chloroform) | Minimal solute-solvent interaction | Keto form (6-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one) | The keto form often possesses lower intrinsic energy and is favored in the absence of strong stabilizing interactions from the solvent. nih.gov |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions, H-bond acceptor | Equilibrium may shift towards the enol form | Stabilizes the charge separation inherent in the zwitterionic resonance structures of the keto form and can accept a hydrogen bond from the enol's hydroxyl group. |
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding (donor and acceptor) | Enol form (this compound) | Effectively solvates both the hydroxyl group of the enol form and the carbonyl group of the keto form through hydrogen bonds, often providing greater stabilization to the more polar enol tautomer. nih.govmdpi.com |
Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Mapping for Tautomeric Preferences
Quantum chemical calculations provide powerful theoretical insights into the intrinsic stability and electronic properties of tautomers. By computing quantum chemical descriptors, such as the relative energies of the different tautomeric forms, researchers can predict the most stable structure in the gas phase and simulate the effects of different solvents using models like the Polarizable Continuum Model (PCM). mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a particularly valuable computational tool that visualizes the electron density and charge distribution on the surface of a molecule. researchgate.netresearchgate.net MEP maps are color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (e.g., around lone pairs on oxygen or nitrogen atoms), which are susceptible to electrophilic attack and act as hydrogen-bond acceptors. researchgate.net Blue areas represent electron-deficient regions with positive potential (e.g., around acidic protons like N-H or O-H), which are prone to nucleophilic attack and act as hydrogen-bond donors. researchgate.net Green regions indicate neutral electrostatic potential. researchgate.net
For the tautomers of this compound, MEP maps would reveal distinct electrostatic landscapes. The keto tautomer would show a strongly negative potential (red) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor. The N-H proton would appear as a region of positive potential (blue). In contrast, the MEP map for the enol tautomer would show negative potential on the pyrimidine (B1678525) nitrogen and positive potential around the hydroxyl (O-H) proton. These maps are crucial for understanding and predicting how each tautomer will interact with solvent molecules or biological targets through hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net
Experimental Probes for Tautomeric Forms in Solution and Solid State
The determination of the dominant tautomeric form of this compound in different phases relies on a combination of spectroscopic and analytical techniques.
In the solid state, single-crystal X-ray diffraction is the definitive method for structural elucidation. mdpi.com For the parent pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, X-ray crystallography has confirmed that the keto form (designated as tautomer 4a in the study) is dominant in the crystal structure. nih.gov A key piece of evidence is the length of the carbon-oxygen bond, which was found to be 1.23 ± 0.01 Å. nih.gov This distance is consistent with a standard C=O double bond found in ketones, and significantly different from the 1.36 Å length expected for a phenolic C–O single bond, thus ruling out the enol form in the solid state. nih.gov Infrared (IR) spectroscopy can also probe the solid state, where a strong absorption band corresponding to a C=O stretch would indicate the keto form. nih.gov
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers. For example, the presence of a signal for an N-H proton or the chemical shift of the C7 carbon can help distinguish between the keto and enol forms. In some cases, if the interconversion between tautomers is fast on the NMR timescale, a single set of averaged signals may be observed. mdpi.com The study of related pyrazolo[1,5-a]pyrimidines has utilized ¹H and ¹³C NMR to characterize these structures in solution. nih.govrsc.org
A conclusive experimental strategy involves "locking" the molecule into a specific tautomeric form via chemical modification. nih.gov The synthesis of the O-methylated derivative prevents the formation of the keto tautomer, while the N-methylated derivative is locked in the keto form. nih.gov Comparing the NMR spectra of these locked derivatives with the original compound provides unambiguous spectral fingerprints for each tautomer, allowing for a definitive assignment of the structures present in solution. nih.gov
Table 2: Experimental Evidence for Tautomer Identification
| Technique | Phase | Evidence for Keto Form (7(4H)-one) | Evidence for Enol Form (7-ol) |
|---|---|---|---|
| X-ray Crystallography | Solid | C=O bond length of ~1.23 Å. nih.gov Electron density localized between C7 and oxygen. nih.gov | C-O bond length of ~1.36 Å. nih.gov |
| IR Spectroscopy | Solid/Solution | Presence of a strong C=O stretching band. | Presence of a broad O-H stretching band; absence of a C=O stretch. |
| ¹H NMR Spectroscopy | Solution | Signal corresponding to an N-H proton. | Signal corresponding to an O-H proton. |
| ¹³C NMR Spectroscopy | Solution | Chemical shift for C7 is in the typical range for a carbonyl carbon. | Chemical shift for C7 is in the range for an aromatic carbon bearing a hydroxyl group. |
| Chemical Derivatization | Solution | NMR spectrum matches that of an N-methylated (locked) derivative. nih.gov | NMR spectrum matches that of an O-methylated (locked) derivative. nih.gov |
Reactivity, Functionalization, and Derivatization Strategies for 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrazolo[1,5-a]pyrimidine (B1248293) system is amenable to electrophilic aromatic substitution, with the reactivity being dependent on the specific reagent and reaction conditions. documentsdelivered.com Nitration of the parent pyrazolo[1,5-a]pyrimidine ring system demonstrates this dependency; treatment with a mixture of nitric and sulfuric acids results in substitution at the 3-position, while using nitric acid in acetic anhydride (B1165640) leads to nitration at the 6-position. documentsdelivered.com Bromination reactions typically yield 3-bromo and 3,6-dibromo derivatives. researchgate.net
The regioselectivity of these substitutions is influenced by the protonation state of the heterocyclic system. documentsdelivered.com In strongly acidic media, the 1-protonated species is the major reacting entity, and molecular orbital calculations predict successive electrophilic attacks at the 3- and 6-positions. documentsdelivered.com The pyrazolo[1,5-a]pyrimidine core can also undergo other electrophilic substitutions such as halogenation and formylation, allowing for the introduction of various functional groups. rsc.orgmdpi.com
Nucleophilic Substitution and Functional Group Interconversions at the 7-Position and Other Ring Positions
The 7-position of the pyrazolo[1,5-a]pyrimidine core is particularly susceptible to nucleophilic aromatic substitution (SNA) reactions, especially when a suitable leaving group, such as a halogen, is present. nih.govnih.gov The chlorine atom at the 7-position is highly reactive, allowing for selective substitution with various nucleophiles. nih.govmdpi.com
Key functionalization strategies include:
Amination: Aromatic and aliphatic amines can be introduced at the 5- and 7-positions. nih.gov For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) selectively reacts with morpholine (B109124) at the 7-position. nih.govmdpi.com
Alkoxylation: Substituted alkoxides can also displace halogens at these electrophilic positions. nih.gov
Conversion of Thiones to Ketones: Pyrazolopyrimidinethiones can be converted to the corresponding pyrimidinones (B12756618) (ketones) using reagents like alkaline hydrogen peroxide. journalagent.com
These nucleophilic substitution reactions are widely employed in medicinal chemistry to introduce a diverse range of structural motifs, enabling the fine-tuning of the molecule's biological activity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Analogues (e.g., Suzuki, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazolo[1,5-a]pyrimidines, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. rsc.org
Suzuki-Miyaura Coupling: This reaction is used to introduce aryl and heteroaryl groups. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be arylated at the C-3 position. nih.govrsc.org Similarly, 4-bromopyrazolo[1,5-a]pyrazines react with arylboronic acids in the presence of a palladium catalyst. researchgate.net The choice of catalyst and conditions is crucial to avoid side reactions like debromination. rsc.org A variety of aryl and heteroaryl boronic acids can be successfully coupled under optimized conditions. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction is employed for the synthesis of N-aryl and N-heteroaryl derivatives. For instance, it has been used to couple amines with 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine. nih.gov
These cross-coupling reactions have significantly expanded the structural diversity of pyrazolo[1,5-a]pyrimidine derivatives, enabling the synthesis of complex molecules with potential therapeutic applications. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Reagents | Position of Functionalization | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C-3 | rsc.org |
| Suzuki-Miyaura | 4-bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl2·CH2Cl2 | C-4 | researchgate.net |
| Buchwald-Hartwig | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Benzene-1,2-diamine | Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3 | C-5 | nih.gov |
Reactions Involving the Pyrazole (B372694) Moiety and Nitrogen Heterocycles
While much of the functionalization focuses on the pyrimidine ring, the pyrazole moiety also undergoes specific reactions. Electrophilic substitution, such as bromination and nitration, can occur at the 3-position of the pyrazole ring. documentsdelivered.comjournalagent.com The regioselectivity of these reactions is often dependent on the reaction conditions. documentsdelivered.com
Furthermore, palladium-catalyzed cross-dehydrogenative coupling reactions have been developed to form fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, demonstrating C-H activation on the pyrazole ring. nih.gov
Synthesis and Reactivity of N-Oxides and Other Heterocyclic Modifications
The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine scaffold can be oxidized to form N-oxides. Pyridine (B92270) N-oxides, for example, exhibit altered reactivity compared to their parent pyridines. scripps.edu They are more nucleophilic and electrophilic, with a higher dipole moment and lower basicity. scripps.edu
The oxygen atom of the N-oxide can act as an internal nucleophile or be activated by an electrophile, facilitating subsequent nucleophilic attack at the 2- or 4-positions of the ring. scripps.edu While specific studies on the N-oxides of 6-methylpyrazolo[1,5-a]pyrimidin-7-ol are limited, the general reactivity of pyridine N-oxides suggests a potential pathway for further functionalization. scripps.eduresearchgate.net
Other heterocyclic modifications include the synthesis of fused systems. For instance, 7-hydrazinopyrazolo[1,5-c]pyrimidines can serve as precursors for the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. mdpi.com
Photochemical Reactivity and Potential for Fluorescent Probes
Pyrazolo[1,5-a]pyrimidine derivatives have gained significant attention for their photophysical properties, emerging as a class of promising fluorophores. nih.govrsc.org Their rigid, planar structure is amenable to chemical modifications that can tune their fluorescence properties. nih.gov
The introduction of electron-donating or electron-withdrawing groups at various positions, particularly at the 7-position, can significantly influence the absorption and emission characteristics of the molecule. rsc.orgrsc.org For example, electron-donating groups at the 7-position have been shown to enhance both absorption and emission intensities. rsc.orgrsc.org
The photophysical properties of these compounds, including high quantum yields and excellent photostability in various solvents, make them attractive candidates for the development of fluorescent probes for applications in materials science and for studying intracellular processes. rsc.orgrsc.org
Table 2: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidines
| Compound | Substituent at Position 7 | Molar Absorptivity (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Solid-State Emission Intensity (QYSS) | Reference |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl (acts as EWG) | - | - | 0.18 - 0.63 | rsc.orgrsc.org |
| 4b | 2,4-Dichlorophenyl | - | - | 0.18 - 0.63 | rsc.orgrsc.org |
| 4d | Phenyl | - | - | 0.18 - 0.63 | rsc.orgrsc.org |
| 4e | 4-Methoxyphenyl (EDG) | - | - | 0.18 - 0.63 | rsc.orgrsc.org |
| General Trend | Electron-Donating Group (EDG) | Increased | Increased | - | rsc.orgrsc.org |
| General Trend | Electron-Withdrawing Group (EWG) | Decreased | Decreased | - | rsc.orgrsc.org |
Computational and Theoretical Investigations of 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Derivatives
Electronic Structure, Bonding Analysis, and Molecular Orbital Theory
The electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core are fundamental to its chemical reactivity and interactions with biological macromolecules. Molecular orbital calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to study the electronic structure of this class of compounds. rsc.org
Approximate molecular orbital calculations on the parent pyrazolo[1,5-a]pyrimidine system have been used to predict the sites of electrophilic substitution. These studies suggest that substitution is favored at the 3- and 6-positions, a prediction that helps rationalize the outcomes of chemical reactions like nitration and bromination. cdnsciencepub.com
For substituted derivatives, electronic structure analysis reveals that the pyrazolo[1,5-a]pyrimidine core can act as a π-amphoteric system, meaning it can function as both a π-donor and π-acceptor. rsc.org The nature of substituents significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to tune the electronic properties, which is crucial for applications such as fluorescent probes where intramolecular charge transfer (ICT) is a key mechanism. rsc.orgrsc.org For instance, studies on 7-substituted derivatives show that EDGs at this position favor large absorption and emission intensities by promoting ICT to or from the fused ring system. rsc.org
Conformational Analysis and Energy Minima
The three-dimensional conformation of a molecule is critical for its ability to bind to a specific biological target. The pyrazolo[1,5-a]pyrimidine scaffold provides a rigid, planar framework, but the substituents attached to it can adopt various conformations. nih.gov The tendency of these derivatives to form crystals has facilitated the study of their conformational and supramolecular arrangements through X-ray diffractometry. nih.govresearchgate.net
These studies reveal that the molecular packing in the solid-state is highly dependent on the nature and position of substituents. rsc.org For example, without significant steric hindrance, derivatives with strong donor groups at the 7-position tend to favor a completely antiparallel molecular organization in their crystal structures. rsc.org Understanding the preferred low-energy conformations is essential for designing ligands that fit optimally into a protein's binding pocket, a key aspect of molecular docking and rational drug design.
Molecular Docking Simulations with Target Proteins (e.g., Kinases, Receptors)
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazolo[1,5-a]pyrimidine derivatives, this method has been extensively applied to explore their potential as inhibitors of a wide range of protein targets, particularly kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov
Docking studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can effectively mimic the purine (B94841) core of ATP, enabling it to act as an ATP-competitive inhibitor for many kinases. ekb.eg Key interactions typically involve hydrogen bonds formed between the nitrogen atoms of the heterocyclic core and residues in the hinge region of the kinase ATP-binding site. mdpi.comnih.gov For example, docking of derivatives into the active site of Tropomyosin Receptor Kinase (Trk) consistently shows a crucial hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine core and the hinge residue Met592. mdpi.comnih.gov
These simulations have guided the development of potent and selective inhibitors for numerous targets.
Interactive Table: Molecular Docking of Pyrazolo[1,5-a]pyrimidine Derivatives with Various Protein Targets
| Derivative Class/Compound | Protein Target | Key Interactions / Findings | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-2-amine derivatives | CDK2 | Good fitting against the target protein compared to the reference ligand. | ekb.eg |
| Compound 6t | CDK2 / TRKA | Potent dual inhibitory activity (IC₅₀ = 0.09 µM for CDK2, 0.45 µM for TRKA). | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogs | Pim-1/Pim-2 Kinase | Docking revealed important interacting residues in the binding pocket for the most active analog. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives | Enoyl-ACP reductase (InhA) | Identified as potential inhibitors through virtual screening and docking. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | MurA | Compound 4c showed potent inhibition (IC₅₀ = 3.77 ± 0.2 μg/mL). | acs.org |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Hydrogen bonding between the morpholine (B109124) oxygen and Val-828 in the hinge region is crucial. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features required for potency.
Several QSAR studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives. For instance, to understand their activity as Checkpoint kinase 1 (Chk1) inhibitors, QSAR models were built using methods like Support Vector Machine (SVM) and Particle Swarm Optimization-SVM (PSO-SVM). researchgate.net The PSO-SVM model demonstrated strong predictive power, with low root-mean-square errors for both the training and test sets. researchgate.net
Another study focused on developing QSAR models for Pim-1/2 kinase inhibitors using stepwise multiple linear regression (S-MLR). researchgate.netresearchgate.net The resulting models rely on specific molecular descriptors that quantify physicochemical properties, guiding the design of analogs with improved inhibitory activity. researchgate.net These structure-activity relationship (SAR) studies have been critical in optimizing derivatives as inhibitors for targets like Trk kinases and BCL6, highlighting how modifications at different positions on the scaffold influence biological outcomes. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to interact with a specific target. This model can then be used as a 3D query to search large chemical databases for novel compounds, a process known as virtual screening. youtube.com
This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine class. In one study, a pharmacophore model was generated from known inhibitors and used to screen databases to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.gov Similarly, high-throughput virtual screening based on a homology model was used to discover pyrazolo[1,5-a]pyrimidine-based antagonists for the Aryl Hydrocarbon Receptor (AHR). rsc.org This strategy accelerates the discovery of new hit molecules that can be chemically synthesized and evaluated, streamlining the early phases of drug development. nih.gov
In Silico Prediction of Molecular Properties for Scaffold Optimization (e.g., Lipophilicity, Molecular Flexibility)
For pyrazolo[1,5-a]pyrimidine derivatives, studies have predicted physicochemical properties and drug-likeness based on criteria like Lipinski's rule of five. nih.govjohnshopkins.edu These predictions help ensure that new analogs have properties compatible with good oral bioavailability. For example, researchers can computationally assess how different substituents affect properties like lipophilicity (logP) and molecular flexibility. nih.govjohnshopkins.edu This is crucial for scaffold optimization, where the goal is to enhance potency and selectivity while maintaining favorable pharmacokinetic characteristics. For instance, the introduction of a piperazine (B1678402) moiety at the C-7 position of a pyrazolo[1,5-a]pyrimidine derivative was shown to improve aqueous solubility and reduce off-target effects, demonstrating a successful scaffold optimization strategy. vulcanchem.com
Interactive Table: Predicted Physicochemical Properties for a Series of Pyrazolo[1,5-a]pyrimidine Derivatives
| Property Class | General Finding | Source |
|---|---|---|
| Physicochemical Properties | Most synthesized compounds were within the range set by Lipinski's rule of five. | nih.gov |
| Pharmacokinetics (ADME) | Predicted to have high gastrointestinal absorption. | nih.gov |
| Drug-likeness | Several series of derivatives were predicted to have acceptable drug-likeness and bioactivity scores. | johnshopkins.edu |
| Toxicity Prediction | Carcinogenicity was predicted to be negative for most tested compounds. | nih.gov |
| Scaffold Optimization | Substitution patterns significantly influence lipophilicity and molecular conformation. | nih.gov |
Structure Activity Relationship Sar and Mechanistic Studies of 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol Analogues in Biological Systems
Design Principles for Modifying the 6-Methylpyrazolo[1,5-A]pyrimidin-7-OL Scaffold for Enhanced Activity
The development of potent and selective analogues of this compound is guided by several key design principles, primarily centered on hit-to-lead optimization and structure-based drug design. A common strategy begins with a hit compound identified through high-throughput screening, which is then systematically modified to improve its biological activity and drug-like properties. nih.govrsc.org
Key design strategies include:
Scaffold Modification and Optimization: Researchers often focus on optimizing substituents at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov For instance, in the development of Aryl Hydrocarbon Receptor (AHR) antagonists, the optimization process involved the consecutive modification of substituents at the R1, R2, and R3 positions while keeping the core scaffold unchanged. nih.gov This approach relies heavily on tuning the compound's shape and maximizing hydrophobic interactions within the target's binding site. nih.gov
Structure-Guided Design: X-ray crystallography and molecular modeling play a crucial role in guiding modifications. nih.gov By understanding how a compound binds to its target, such as the ATP binding site of a kinase, researchers can rationally design modifications to enhance potency and selectivity. biorxiv.org For example, the development of Casein Kinase 2 (CK2) inhibitors was informed by the crystal structure, which showed a hinge interaction between the pyrazolo[1,5-a]pyrimidine core and the backbone of a valine residue (V116). biorxiv.org
Scaffold Hopping and Linker Optimization: To discover novel chemical series, scaffold hopping is employed, replacing a core structure with a functionally equivalent but structurally different one. nih.gov This can be combined with linker optimization to improve properties. This strategy was used to develop new pyrazolo[3,4-d]pyrimidine derivatives based on known inhibitors. nih.gov
Macrocyclization: In some cases, expanding the scaffold into a macrocyclic structure can yield highly selective inhibitors. This approach was successfully used to develop a potent and highly selective CK2 inhibitor from a pyrazolo[1,5-a]pyrimidine lead, which improved selectivity over other known inhibitors. biorxiv.org
Investigation of Molecular Target Interactions and Binding Modes (e.g., Enzyme Active Sites, Receptor Binding Domains)
Analogues of this compound interact with a wide array of biological targets. Their fused bicyclic structure provides a versatile scaffold for creating specific interactions with enzyme active sites and receptor binding domains. nih.gov
The pyrazolo[1,5-a]pyrimidine framework is a well-established hinge-binding motif, making it a potent inhibitor of numerous protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.orgnih.govbiorxiv.org These compounds typically act as ATP-competitive inhibitors. rsc.orgnih.gov
Pim-1 Kinase: Starting from a virtual screening hit, pyrazolo[1,5-a]pyrimidine compounds were optimized to be potent and selective inhibitors of Pim-1 kinase. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the substituent at the 5-position was critical for potency, particularly through hydrogen bonding with residues Asp-128 and Asp-131. nih.gov The presence of an active proton (e.g., from an amino or hydroxyl group) at this position enhanced Pim-1 inhibition. nih.gov The lead compounds from this series also strongly inhibited Flt-3 kinase and suppressed the phosphorylation of the BAD protein in cellular assays. nih.govresearchgate.net
PI3Kδ: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives were designed as highly potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). nih.gov The most potent compound, CPL302253, exhibited an IC50 of 2.8 nM. nih.gov Molecular modeling suggested that a crucial interaction is a hydrogen bond between the oxygen atom of a morpholine (B109124) ring on the scaffold and the amino acid Val-828 in the hinge region of the kinase. nih.gov Further optimization led to benzimidazole (B57391) derivatives with high activity and selectivity for PI3Kδ over other isoforms. mdpi.com
IRAK4: Starting from high-throughput screening hits, a series of pyrazolopyrimidine compounds were developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). osti.gov Modification of the initial hits led to bicyclic heterocycles with improved potency and kinase selectivity. osti.gov
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors. mdpi.com The introduction of a picolinamide (B142947) group at the 3-position of the scaffold significantly enhanced activity against TrkA. mdpi.com Further substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position increased inhibitory activity, leading to compounds with IC50 values in the low nanomolar range. mdpi.com Macrocyclic derivatives have also been identified as potent inhibitors of all three Trk isoforms (A, B, and C). mdpi.com
Casein Kinase 2 (CK2): Through optimization of a pyrazolo[1,5-a]pyrimidine lead, highly selective inhibitors of CK2 were developed. biorxiv.org X-ray analysis confirmed that these compounds bind to the ATP binding site, with the pyrimidine (B1678525) ring forming a key interaction with the kinase hinge region. A carboxylic acid group pointing towards the back pocket of the kinase was found to be crucial for potency. biorxiv.org
Table 1: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogues A summary of the inhibitory concentrations (IC50) for various analogues against different kinases.
| Compound/Analogue Series | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Hit | Pim-1 | 52 µM | nih.gov |
| Optimized Amino Analogue (Compound 7) | Pim-1 | Potent (Specific value not stated) | nih.gov |
| CPL302253 | PI3Kδ | 2.8 nM | nih.gov |
| CPL302415 (Benzimidazole derivative) | PI3Kδ | 18 nM | mdpi.com |
| Picolinamide-substituted Analogue (Compound 8) | TrkA | 1.7 nM | mdpi.com |
| Macrocyclic Analogue (Compound 28) | TrkA/B/C | 0.17 nM / 0.07 nM / 0.07 nM | mdpi.com |
| IC20 (Macrocyclic Analogue) | CK2 | KD = 12 nM | biorxiv.org |
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to target other proteins, such as nuclear receptors.
Aryl Hydrocarbon Receptor (AHR): A pyrazolo[1,5-a]pyrimidine-based compound was identified as an AHR antagonist with an initial IC50 of 650 nM. nih.govrsc.org Through systematic optimization of substituents, focusing on maximizing hydrophobic interactions within the AHR ligand-binding site, the potency was improved to the low nanomolar range (IC50 = 31 nM for compound 7a). nih.govrsc.org Further studies confirmed that these compounds act as competitive antagonists of AHR. nih.gov
Table 2: Aryl Hydrocarbon Receptor (AHR) Antagonism A summary of the inhibitory concentrations (IC50) for pyrazolo[1,5-a]pyrimidine analogues against AHR.
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| Hit Compound 7 | AHR | 650 nM | nih.govrsc.org |
| Optimized Compound 7a | AHR | 31 nM | nih.gov |
| Optimized Compound 7c | AHR | 87 nM | nih.gov |
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified multiple times through high-throughput screening as a promising lead for antitubercular agents. nih.govnih.gov
Mycobacterial ATP Synthase: Several studies have reported pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis (M.tb). researchgate.netnih.gov Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov A comprehensive study involved the synthesis of approximately 70 novel analogues, some of which exhibited potent in vitro activity against M.tb. nih.gov
Other Mycobacterial Mechanisms: While some pyrazolo[1,5-a]pyrimidine derivatives target ATP synthase, the mechanism of action can vary. For one series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the breakdown of the compound. nih.govnih.gov The antitubercular activity of this particular series was not related to the inhibition of cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, which have been associated with other compounds sharing this core structure. nih.govnih.gov
DNA Gyrase: Molecular docking studies have suggested that some pyrazolo[1,5-a]pyrimidine derivatives could act as antimicrobial agents by inhibiting DNA gyrase. johnshopkins.edu
Table 3: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Analogues A summary of the Minimum Inhibitory Concentration (MIC) for various analogues against M. tuberculosis.
| Compound Series/Analogue | Target Organism | Target Enzyme | Activity (MIC90) | Reference |
|---|---|---|---|---|
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis H37Rv | ATP synthase (presumed) | Potent in vitro inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues | M. tuberculosis | Not cell-wall, isoprene biosynthesis, or iron uptake | Substantial improvements in activity achieved | nih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidines 14b, 14e, 14j | Various microbes | DNA gyrase (predicted) | Broad spectrum activity | johnshopkins.edu |
Elucidation of Cellular Pathway Modulation by this compound Derivatives (e.g., Signal Transduction, Gene Expression Mechanisms)
By inhibiting specific molecular targets, derivatives of this compound can modulate key cellular pathways.
Pim-1 Signaling: Potent Pim-1 inhibitors from the pyrazolo[1,5-a]pyrimidine class were shown to suppress the phosphorylation of the BAD protein in cell-based assays. nih.govresearchgate.net This demonstrates that their cellular activity is mediated through the inhibition of the Pim-1 kinase pathway, which is involved in cell survival and proliferation. nih.gov
AHR Signaling Pathway: As competitive antagonists, these compounds block the AHR signaling pathway. nih.gov The AHR is a ligand-dependent transcription factor involved in metabolic processes and immune system regulation, making its antagonists valuable research tools and potential therapeutics. nih.govrsc.org
Innate Immunity Signaling: Inhibitors of IRAK4 block signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). osti.gov This interference with the myddosome complex formation effectively dampens the pro-inflammatory cytokine response, demonstrating a clear modulation of innate immune pathways. osti.gov
PI3K/AKT Pathway: Selective inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine derivatives directly interferes with the PI3K/AKT signaling pathway. This pathway is crucial for the differentiation, proliferation, and survival of immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. nih.govmdpi.com
Impact of Substituent Effects on Biological Activity, Potency, and Selectivity
The biological activity of pyrazolo[1,5-a]pyrimidine analogues is highly dependent on the nature and position of various substituents on the core scaffold. SAR studies have been crucial in optimizing these compounds for different biological targets. nih.govnih.govnih.gov
At the 2-position: For PI3Kδ inhibitors, various amine substituents at the C(2) position were explored. The potency of the inhibitors was found to vary significantly depending on the specific amine group, such as piperazines or piperidines. mdpi.com
At the 3-position: In the context of Pim-1 inhibition, an aromatic ring with a meta-position electron-withdrawing group (like -OCF3, -CF3, or -Cl) was essential to maintain nanomolar potency. nih.gov For Trk inhibitors, an amide or carboxamide bond at this position was shown to result in nanomolar-range inhibition. mdpi.com
At the 5-position: This position is critical for activity against multiple targets. For Pim-1 inhibitors, a substituent capable of hydrogen bonding, such as an amino group, was key for potency. nih.gov For PI3Kδ inhibitors, the introduction of indole (B1671886) and later benzimidazole derivatives at the C(5) position led to highly potent compounds. nih.govmdpi.com For Trk inhibitors, a substituted pyrrolidine ring at this position offered advantages over other rings, enhancing inhibition. mdpi.com
At the 6-position: Methylation at the 6-position is a feature of the parent compound of interest. In antitubercular analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one, modifications at this position were explored, though detailed SAR for this specific position is less consistently reported across different target classes compared to other positions. nih.gov
At the 7-position: For antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, methylation of the nitrogen (N-Me) or oxygen (O-Me) at the 7-oxo position resulted in a loss of activity, suggesting that the N-H group's ability to act as a hydrogen bond donor is important for this specific target. nih.gov In another series targeting M.tb, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. nih.gov
These findings underscore that small changes to the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can lead to dramatic shifts in biological activity, potency, and selectivity, enabling the fine-tuning of these molecules for specific therapeutic applications. nih.govnih.gov
Mechanistic Basis of Resistance and Molecular Detoxification Pathways
The efficacy of therapeutic agents, including analogues of this compound, can be significantly compromised by the development of resistance in target organisms. This resistance often arises from specific molecular mechanisms that either prevent the compound from reaching its target or metabolically inactivate it. Understanding these pathways is crucial for the development of next-generation compounds that can overcome such resistance.
A primary mechanism of resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues in Mycobacterium tuberculosis (Mtb) involves the enzymatic degradation of the compound. nih.gov Studies have identified a flavin adenine dinucleotide (FAD)-dependent hydroxylase, encoded by the gene Rv1751, as a key player in this process. This enzyme facilitates the catabolism of the compound through hydroxylation, effectively detoxifying it. nih.gov Mutations within the Rv1751 gene can lead to varying levels of resistance. nih.gov
Genomic sequencing of resistant Mtb strains has revealed specific single-nucleotide polymorphisms (SNPs) in the Rv1751 gene that correlate with different degrees of resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues. nih.gov These findings underscore a direct link between genetic alterations in a metabolic enzyme and the development of resistance.
Table 1: Mutations in the Rv1751 Gene and Corresponding Resistance Levels to Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues in M. tuberculosis
| Mutation in Rv1751 | Resulting Resistance Level |
| P152, L250, A434 | Low-level resistance |
| V96, H97 | Intermediate resistance |
| L399 | High-level resistance |
Data sourced from Tahlan et al. (2019). nih.gov
Beyond this specific example in Mtb, the broader molecular detoxification of pyrazolo[1,5-a]pyrimidine analogues in other biological systems, such as mammals, is governed by more general drug metabolism pathways. The liver is the primary site for the detoxification of foreign compounds (xenobiotics), a process broadly categorized into Phase I and Phase II reactions. nih.gov
Phase I Metabolism:
Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing proteins are abundant in the liver and are responsible for metabolizing a vast array of substances. nih.gov For pyrimidine and pyrazole-containing compounds, several CYP isozymes have been implicated in their metabolism.
For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that the CYP3A family is heavily involved in their metabolism through processes like oxidative dechlorination and N-dealkylation. researchgate.net In other related structures, biotransformation of a pyrimidine ring to a pyrazole (B372694) metabolite has been observed, a process mediated by CYP2D2. psu.edu The specific CYP enzymes involved can vary depending on the exact structure of the pyrazolopyrimidine analogue. The structural characteristics of the compound, such as the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core, influence which CYP isozymes will metabolize it. rsc.orgnih.gov
Phase II Metabolism:
Following Phase I reactions, the modified compounds often undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. A key family of enzymes in Phase II metabolism is the UDP-glucuronosyltransferases (UGTs). nih.gov UGTs catalyze the attachment of glucuronic acid to the substrate, a process known as glucuronidation. nih.gov Compounds with hydroxyl groups, such as this compound, are potential substrates for glucuronidation. The 7-hydroxyl group of the pyrimidinone ring is a likely site for such conjugation. Studies on other heterocyclic compounds containing hydroxyl groups, such as coumarins, have demonstrated that 7-O-glucuronidation is a major metabolic pathway, often catalyzed by UGT1A6 and UGT1A9. nih.gov
In some cases, the metabolism of pyrazolopyrimidine derivatives can lead to the formation of reactive metabolites. For example, certain dihydropyrazolopyrimidine analogues have been shown to form reactive species that can covalently bind to proteins in vitro. nih.gov This highlights the importance of understanding the full metabolic profile of these compounds.
Applications of 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol As a Scaffold in Chemical Research
Development of Chemical Probes for Biological Research
The pyrazolo[1,5-a]pyrimidin-7-ol scaffold is a cornerstone in the development of chemical probes designed to investigate biological systems. These specialized molecules are crucial for studying the function of proteins and elucidating cellular pathways. The scaffold's adaptability allows for the creation of potent and selective inhibitors for various protein targets, particularly kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govrsc.org
Researchers have successfully utilized the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a tautomeric form of the -7-ol, to generate highly selective chemical probes. For instance, starting from a lead molecule containing this scaffold, scientists developed potent and orally bioavailable inhibitors of KDM5 histone demethylases. nih.govresearchgate.net Through structure-based design, a derivative was engineered with improved cellular potency, suitable physicochemical properties, and an excellent pharmacokinetic profile in mice, making it a robust probe for in vivo studies of KDM5 biological functions. nih.govresearchgate.net
Similarly, the pyrazolopyrimidine framework has been the basis for creating probes to study other kinases. Derivatives have been developed to target:
SRC Family Kinases: By combining ligand-based design with phenotypic screening against breast cancer cells, researchers discovered potent antiproliferative leads. semanticscholar.org Further optimization resulted in a small molecule with subnanomolar inhibitory concentration (IC50) for SRC, demonstrating high selectivity. semanticscholar.org
PIM-1 Kinase: Novel synthesized derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) showed significant PIM-1 inhibitory activity, which was correlated with their cytotoxic effects on cancer cell lines. nih.gov
Casein Kinase 2 (CK2): A series of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines were designed and synthesized as potent CK2 inhibitors, demonstrating the scaffold's utility in targeting this essential protein kinase. nih.gov
PI3Kδ: A library of compounds based on the pyrazolo[1,5-a]pyrimidine core was developed to create selective PI3Kδ inhibitors, with a 5-indole-pyrazolo[1,5-a]pyrimidine derivative identified as a promising core for future studies. nih.gov
Below is a table summarizing examples of chemical probes derived from the pyrazolo[1,5-a]pyrimidine scaffold.
| Target Protein | Scaffold Base | Key Finding | Reference |
| KDM5 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Generated a potent, selective, and orally bioavailable inhibitor suitable for in vivo studies. | nih.gov, researchgate.net |
| SRC Family Kinases | Pyrazolopyrimidine | Discovered a highly potent and selective antiproliferative lead (eCF506) with an optimal DMPK profile. | semanticscholar.org |
| PIM-1 Kinase | Pyrazolo[1,5-a]pyrimidine | Synthesized derivatives with IC50 values in the sub-micromolar to micromolar range, correlating with cytotoxicity. | nih.gov |
| Casein Kinase 2 (CK2) | Azolo[1,5-a]pyrimidine | Developed 6-(tetrazol-5-yl)-7-amino derivatives with inhibitory concentrations as low as 65 nM. | nih.gov |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Identified a 5-indole-pyrazolo[1,5-a]pyrimidine core as a promising structure for selective inhibitors. | nih.gov |
Role in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research
The synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold makes it exceptionally valuable for combinatorial chemistry and the generation of compound libraries for drug discovery. mdpi.comnih.gov The ability to systematically introduce a variety of substituents around the core allows for the rapid exploration of the chemical space and the development of structure-activity relationships (SAR). rsc.org
The most common synthetic route involves the cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds, which allows for structural modifications at positions 2, 5, 6, and 7. mdpi.comnih.govrsc.org This versatility has been exploited to create focused libraries of compounds for screening against various biological targets.
Key examples include:
A 12-member library was generated by coupling various cyclic secondary amines to an aldehyde-modified pyrazolopyrimidine core, which was then screened against human mammary adenocarcinoma cells. semanticscholar.org
A novel library of pyrazolo[1,5-a]pyrimidine derivatives was developed to identify selective inhibitors of PI3Kδ for potential treatment of inflammatory diseases. nih.gov
Green synthetic approaches, such as using ultrasonic irradiation, have been developed for creating libraries of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, highlighting the potential for large-scale, environmentally friendly synthesis. bme.hu
This capacity for diversification makes the 6-methylpyrazolo[1,5-a]pyrimidin-7-ol scaffold and its relatives central to modern drug discovery efforts, enabling the efficient generation and screening of novel chemical entities. nih.govbme.hu
Utilization in Supramolecular Chemistry and Advanced Material Science (e.g., Photophysical Properties)
Beyond its biological applications, the pyrazolo[1,5-a]pyrimidine scaffold has attracted significant attention in material science due to its notable photophysical properties. mdpi.comnih.gov Derivatives of this scaffold have been developed as fluorophores, which are molecules that can re-emit light after absorption. These compounds are noted for their high fluorescence quantum yields and excellent photostability. rsc.org
A comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores revealed several key characteristics:
Tunable Emissions: The electronic and photophysical properties can be fine-tuned by introducing different functional groups at various positions on the heterocyclic core. rsc.org
Solvatochromism: Some derivatives exhibit solvatochromism, where their absorption and emission wavelengths change depending on the polarity of the solvent. This property is useful for creating sensors and probes. For example, derivatives with strong electron-donating and electron-withdrawing groups can create a push-pull system, enhancing this effect. rsc.org
Biomarkers: The combination of favorable photophysical properties and biological activity has led to their use as biomarkers. For instance, certain derivatives have been used for imaging lipid droplets in both cancer and normal cell lines. rsc.org
The table below highlights the photophysical properties of a representative pyrazolo[1,5-a]pyrimidine derivative (a 7-aryl substituted variant) in different solvents, demonstrating its potential in materials science.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| n-Hexane | 329 | 382 | 0.81 |
| Toluene | 332 | 385 | 0.73 |
| Dichloromethane | 332 | 390 | 0.80 |
| Acetonitrile | 329 | 388 | 0.93 |
| Methanol | 328 | 390 | 0.81 |
Data adapted from a study on 2-methyl-7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine. rsc.org
The planar nature of the pyrazolo[1,5-a]pyrimidine core also influences its molecular packing in the solid state, which is a key aspect of supramolecular chemistry and the design of advanced materials. The arrangement can be controlled by the nature of the substituents, leading to parallel or antiparallel dispositions that affect the material's bulk properties. rsc.org
This compound as a Building Block for Complex Heterocyclic Systems
The this compound core is not just a final scaffold but also a versatile intermediate or building block for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov Its inherent reactivity can be harnessed to construct new rings fused to the primary framework.
The synthesis of the core itself typically involves the cyclocondensation of 5-amino-3-methylpyrazole with a suitable β-dicarbonyl compound like diethyl malonate. nih.gov The resulting diol can then be chemically modified. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be subjected to a chlorination reaction, followed by selective nucleophilic substitution. The chlorine atom at the C7 position is highly reactive, allowing for the introduction of various functionalities at this site while leaving the C5 position available for subsequent reactions. nih.gov
A notable example of its use as a building block is the reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with 1,4-bisnucleophiles. This reaction leads to the formation of new pyrazolo[1,5-a]quinazolines, demonstrating a convenient procedure for creating novel polycyclic systems from a pre-formed pyrazolopyrimidine core. nih.gov Furthermore, derivatives such as 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines can be used to generate a 1,2-diamine system, which serves as a precursor for synthesizing other fused rings. nih.gov This highlights the strategic importance of the pyrazolo[1,5-a]pyrimidine scaffold in constructing complex molecular architectures.
| Precursor Scaffold | Reagent(s) | Resulting Complex System | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 1. POCl₃ 2. Morpholine (B109124) 3. Suzuki Coupling | Substituted 5-indole-7-morpholinyl-pyrazolo[1,5-a]pyrimidines | nih.gov |
| 6-Acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine | 1,4-bisnucleophiles | Pyrazolo[1,5-a]quinazolines | nih.gov |
| 5-Amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine | Reduction | 1,2-Diamine system (precursor for fused rings) | nih.gov |
Future Perspectives and Emerging Research Directions for 6 Methylpyrazolo 1,5 a Pyrimidin 7 Ol Chemistry
Exploration of Novel Molecular Targets for Scaffold Modulation
The pyrazolo[1,5-a]pyrimidine (B1248293) framework has been extensively validated as a core structure for inhibiting protein kinases, which are crucial regulators of cellular processes often disrupted in diseases like cancer. nih.govrsc.org A primary future direction involves moving beyond established targets to explore novel molecular interactions and modulate new pathways.
Research has successfully identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of numerous kinases. nih.gov These include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Threonine Tyrosine Kinase (TTK), and REarranged during Transfection (RET) kinase, among others. mdpi.comnih.govacs.org For instance, dinaciclib, a marketed drug with this core, effectively inhibits multiple CDKs by occupying the ATP-binding site. nih.gov The structural versatility of the scaffold allows for fine-tuning of substitutions at various positions, which significantly impacts selectivity and potency against specific kinase targets. nih.gov
Future exploration is focused on:
Pan-Kinase and Selective Inhibition: While some efforts aim for broad-spectrum pan-Trk inhibitors, others seek exquisite selectivity to minimize off-target effects, such as the more than 500-fold selectivity of compound WF-47-JS03 for RET over KDR. mdpi.comacs.org
Targeting Protein-Protein Interactions (PPIs): A novel frontier is the use of this scaffold to inhibit not just enzyme active sites but also protein-protein interactions. Recent work has identified a pyrazolo[1,5-a]pyrimidine derivative that targets the homodimerization of Toll-like receptor 4 (TLR4), showcasing its potential in modulating immune responses. nih.gov
Non-Kinase Targets: The scaffold's potential extends to other enzyme families. Derivatives have been investigated as antagonists for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immunology, demonstrating the scaffold's adaptability. rsc.org
| Compound/Derivative Series | Molecular Target | Reported Potency (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| BS-194 (4k) | CDK2, CDK1, CDK9 | 3 nM, 30 nM, 90 nM | Anticancer |
| Compound 6t | CDK2 / TRKA (dual) | 0.09 µM / 0.45 µM | Anticancer |
| CFI-402257 | TTK | 1.7 nM (enzyme), Kᵢ = 0.1 nM | Anticancer |
| WF-47-JS03 (1) | RET Kinase | Potent, with >500-fold selectivity vs. KDR | Lung Adenocarcinoma |
| Compound 25, 26, 27 | TrkA, TrkB, TrkC | <1 nM | Anticancer (NTRK fusions) |
| Compound 7a | Aryl Hydrocarbon Receptor (AHR) | 31 nM (antagonist) | Cancer Immunology |
| TH023 | TLR4-TLR4 Homodimerization | 0.354 µM | Inflammatory Diseases |
Advancements in Asymmetric Synthesis and Chiral Induction for Derivatives
The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles. For the pyrazolo[1,5-a]pyrimidine scaffold, the development of asymmetric synthetic methods is a critical and emerging research area.
While many existing syntheses produce racemic mixtures or achiral molecules, the field is moving toward precise stereochemical control. Although specific examples of asymmetric synthesis for 6-methylpyrazolo[1,5-a]pyrimidin-7-ol are not yet widely reported, progress in related heterocyclic systems provides a clear roadmap. For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation reactions have been successfully used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Developing novel catalytic systems (e.g., transition metal or organocatalysts) to induce chirality during the formation of the pyrimidine (B1678525) ring or the installation of chiral substituents.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct enantiomerically pure pyrazolopyrimidine derivatives.
Stereoselective Functionalization: Modifying the scaffold with chiral side chains, where the stereochemistry can be crucial for optimizing interactions with the target protein, particularly in the complex three-dimensional environment of a kinase ATP-binding pocket.
The ability to synthesize specific stereoisomers will be paramount for developing next-generation inhibitors with improved potency and reduced off-target toxicity.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. premierscience.commdpi.com For the pyrazolo[1,5-a]pyrimidine scaffold, these computational tools are becoming indispensable for designing and optimizing new derivatives.
Other key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to find mathematical relationships between the chemical structure of pyrazolo[1,5-a]pyrimidine derivatives and their biological activity. researchgate.netresearchgate.net These models allow researchers to predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netresearchgate.net
Molecular Docking Simulations: This computational technique is widely used to predict and analyze the binding modes of pyrazolo[1,5-a]pyrimidine inhibitors within the active site of their target proteins, such as CDK2 and TRKA. nih.gov These simulations provide crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine binding affinity, guiding the rational design of more potent molecules. mdpi.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecular structures based on the pyrazolo[1,5-a]pyrimidine scaffold that are optimized for specific properties like high potency, selectivity, and favorable pharmacokinetics. premierscience.com
| AI/ML Application | Purpose | Example Scaffold/Target |
|---|---|---|
| AI-Powered Virtual Screening (e.g., HelixDock) | Identify novel inhibitors for complex targets (e.g., PPIs). | Pyrazolo[1,5-a]pyrimidine for TLR4-TLR4* dimerization nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predict inhibitory activity based on chemical structure. | Pyrazolo[1,5-a]pyrimidines for Pim-1/2 kinase inhibition researchgate.netresearchgate.net |
| Molecular Docking | Visualize and analyze binding modes to guide rational design. | Pyrazolo[1,5-a]pyrimidines for CDK2/TRKA inhibition nih.gov |
Development of Advanced Analytical Tools for Mechanistic Studies
A deep understanding of how pyrazolo[1,5-a]pyrimidine derivatives interact with their biological targets is essential for developing effective drugs. The advancement of sophisticated analytical techniques is providing unprecedented insight into their mechanisms of action.
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to confirm the chemical structures of newly synthesized derivatives. ekb.eg However, more advanced tools are required to elucidate their biological function:
X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of an inhibitor bound to its target enzyme at atomic resolution. Co-crystal structures of pyrazolo[1,5-a]pyrimidine derivatives with kinases like TTK and CHK1 have provided invaluable information, revealing the precise binding orientation and key intermolecular interactions, and even identifying the role of bridging water molecules in the active site. nih.govnih.gov
Enzymatic and Cellular Assays: A variety of in vitro assays are used to quantify the potency and selectivity of inhibitors. These include fluorescence resonance energy transfer (FRET) assays and luminescent kinase assays (e.g., ADP-Glo™), which measure enzyme activity and allow for the determination of IC₅₀ values. acs.org
Cell-Based Mechanistic Studies: To confirm target engagement in a biological context, researchers use cell-based assays that measure the phosphorylation of downstream substrates. For example, the inhibition of CDK activity by the pyrazolo[1,5-a]pyrimidine BS-194 was confirmed by observing reduced phosphorylation of the retinoblastoma protein (Rb) in cancer cells. ox.ac.uk
Future work will likely involve the increased use of techniques like cryo-electron microscopy (cryo-EM) for larger protein complexes and advanced mass spectrometry-based methods for studying inhibitor binding kinetics and target engagement in living systems.
Sustainable Synthesis and Green Chemistry Innovations
The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. For the synthesis of this compound and its derivatives, green chemistry principles are being actively integrated to reduce waste, minimize the use of hazardous materials, and improve efficiency. researchgate.net
Several innovative and sustainable synthetic strategies have been developed:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. nih.gov It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbyu.edu For example, a three-step synthesis of novel pyrazolo[1,5-a]pyrimidines was achieved in just one hour total reaction time using a microwave reactor. byu.edu
Ultrasonic Irradiation: Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields. A green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was recently reported using ultrasonic irradiation in an environmentally benign aqueous ethanol (B145695) medium.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. nih.gov This approach reduces the number of synthetic steps and purification stages, minimizing waste and resource consumption. nih.gov
Solvent-Free and Aqueous Media Reactions: Shifting away from volatile and often toxic organic solvents is a key goal of green chemistry. Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidines under solvent-free conditions or in water, significantly reducing the environmental impact of the process. nih.gov
| Green Chemistry Approach | Conditions / Reagents | Reported Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or in various solvents (e.g., ethanol, acetic acid) | Rapid reaction times (minutes vs. hours), high yields, enhanced purity nih.govbyu.edu |
| Ultrasonic Irradiation | Aqueous ethanol, KHSO₄ catalyst | Environmentally friendly, good yields, minimizes environmental impact |
| Multi-Component Reactions (MCRs) | One-pot synthesis of multiple starting materials | High atom economy, reduced synthetic steps, operational simplicity nih.gov |
| Palladium-Catalyzed Cross-Coupling | Click Chemistry, Suzuki-Miyaura coupling | Enables introduction of diverse functional groups, enhancing structural diversity rsc.orgnih.gov |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 6-methylpyrazolo[1,5-a]pyrimidin-7-ol derivatives?
- Methodology :
- Cyclocondensation : React 3-aminopyrazoles with β-keto esters in acetic acid under reflux (110°C, 3–12 hours). Precipitation with ether yields crude products, which can be purified via recrystallization .
- Functionalization at Position 7 : Use silylformamidine reagents in benzene to introduce formyl groups, followed by crystallization from hexane .
- Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) to avoid exposure to toxic intermediates .
Q. How should researchers characterize this compound derivatives?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for methyl groups (δ ~2.5 ppm in H NMR; δ ~20–25 ppm in C NMR) and hydroxyl protons (δ ~10–12 ppm, broad) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found; H: 4.38% calc. vs. 4.12% found) to confirm purity .
- HRMS : Validate molecular ion peaks (e.g., [M+H]: 254.1042 calc. vs. 254.1039 found) .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Use glove boxes for toxic intermediates (e.g., nitro or halogenated derivatives) .
- Avoid skin contact with aldehydes or trifluoromethylated intermediates; dispose of waste via certified biohazard services .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
- Approach :
- Substitution Patterns : Introduce trifluoromethyl groups at position 2 to enhance metabolic stability and target binding (e.g., IC improvements in kinase assays) .
- Heterocyclic Modifications : Replace pyrimidine with triazolo or thieno rings to modulate solubility (logP) and bioavailability .
- Data Validation : Cross-reference SAR trends with computational docking studies (e.g., hypoxanthine-guanine phosphoribosyltransferase inhibition) .
Q. What strategies address regioselectivity challenges in multicomponent synthesis?
- Solutions :
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct aldehyde coupling to position 5 of the pyrazolo[1,5-a]pyrimidine core .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor 7-hydroxyl group retention during cyclization .
- Case Study : Regioselective azo coupling at position 3 achieved using diazonium salts in aqueous HCl .
Q. How should researchers resolve discrepancies in elemental analysis or spectral data?
- Troubleshooting :
- Impurity Identification : Run LC-MS to detect byproducts (e.g., unreacted β-keto esters or dimerized intermediates) .
- Crystallization Artifacts : Recrystallize from alternate solvents (e.g., EtOH/water instead of hexane) to remove silica contaminants from column chromatography .
- Dynamic NMR : Resolve tautomeric ambiguities (e.g., keto-enol equilibria) by variable-temperature H NMR .
Q. What derivatization strategies enhance the compound’s applicability in drug discovery?
- Functionalization Methods :
- Amine Coupling : React 7-hydroxyl with EDCI/HOBt-activated carboxylic acids to generate amide prodrugs .
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 6 (e.g., 2,4-dimethoxyphenyl for improved solubility) .
- Biological Testing : Screen derivatives against Mycobacterium tuberculosis (MIC < 1 µg/mL for antitubercular leads) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
